The synthesis of 3,4-MDMA-d3 typically involves the modification of traditional MDMA synthesis routes to incorporate deuterium. Deuterated compounds like 3,4-MDMA-d3 are often synthesized in specialized laboratories that focus on isotopic labeling for research purposes.
3,4-MDMA-d3 falls under several classifications:
The synthesis of 3,4-MDMA-d3 can be achieved through several methods that modify the standard MDMA synthesis pathways. The typical synthetic routes for MDMA involve starting materials such as safrole or piperonal. For 3,4-MDMA-d3, these methods are adapted to include deuterated reagents.
The incorporation of deuterium generally requires careful control over reaction conditions to ensure that the labeled atoms are incorporated at the desired positions within the molecular structure. Techniques such as gas chromatography-mass spectrometry are often employed to confirm the successful synthesis and purity of the compound.
The molecular formula for 3,4-MDMA-d3 is . The presence of deuterium alters the mass spectrum of the compound compared to its non-deuterated counterpart.
The chemical behavior of 3,4-MDMA-d3 mirrors that of MDMA but can be tracked more accurately due to its deuterated nature. Key reactions include:
Mass spectrometry and nuclear magnetic resonance spectroscopy are critical in analyzing the reactions involving this compound. The presence of deuterium provides distinct peaks in mass spectrometry that facilitate identification and quantification.
The mechanism of action for 3,4-MDMA-d3 is analogous to that of MDMA. It primarily acts as a serotonin-releasing agent:
Research indicates that while both compounds exhibit similar pharmacological effects, studies utilizing 3,4-MDMA-d3 allow for more precise measurements due to its isotopic labeling.
The primary applications of 3,4-MDMA-d3 include:
3,4-MDMA-d3 (hydrochloride) is systematically named as 1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine-d3 hydrochloride, reflecting its deuterated structure. The compound bears the PubChem CID 71750315 and molecular formula C₁₁H₁₃D₃ClNO₂ (where D denotes deuterium) [1]. The "d3" designation indicates trisdeuterated substitution at the methylenedioxy group (-O-CH₂-O- → -O-CD₂-O-), achieved through synthetic processes using sodium cyanoborodeuteride (NaBD₃CN) instead of sodium cyanoborohydride (NaBH₃CN) during reductive amination [3]. This isotopic labeling serves as a metabolic tracer in research, enabling precise tracking of MDMA and its metabolites in biological systems without altering the compound's inherent pharmacological activity.
The molecular structure comprises a 1,3-benzodioxole ring linked to an N-methylpropan-2-amine chain via an ethylene bridge. Deuterium atoms are specifically incorporated at the methylene positions of the benzodioxole ring, replacing both hydrogen atoms at C1' (C11 in standard numbering) [1] [3]. This substitution generates a molecular mass of 211.72 g/mol, compared to 208.70 g/mol for non-deuterated MDMA hydrochloride (C₁₁H₁₅NO₂·HCl). Crucially, deuterium occupies positions not directly involved in receptor binding or metabolism, minimizing functional alterations. The molecular structure retains the chiral center at the propan-2-amine carbon, existing as a racemate in standard preparations. Deuterium-induced bond lengthening (C-D: ~1.10 Å vs. C-H: ~1.09 Å) and reduced vibrational frequencies contribute to observable isotopic effects in spectroscopic analyses [3].
Table 1: Structural Comparison of MDMA Derivatives
Feature | Non-deuterated MDMA·HCl | 3,4-MDMA-d3·HCl | MDA·HCl |
---|---|---|---|
Molecular Formula | C₁₁H₁₅NO₂·HCl | C₁₁H₁₃D₃NO₂·HCl | C₁₀H₁₃NO₂·HCl |
Molecular Mass (g/mol) | 208.70 | 211.72 | 179.22 |
Deuterium Position | None | Benzodioxole methylene | None |
Chiral Centers | 1 | 1 | 1 |
Deuteration at the benzodioxole methylene induces subtle but measurable physicochemical differences:
Table 2: Physicochemical Comparison with Non-deuterated MDMA Hydrochloride
Property | Non-deuterated MDMA·HCl | 3,4-MDMA-d3·HCl | Observed Change |
---|---|---|---|
Molecular Mass | 208.70 g/mol | 211.72 g/mol | +1.45% |
Aqueous Solubility | ~126 mg/mL (25°C) | ~120 mg/mL (25°C) | ~5% decrease |
Log P (Predicted) | 1.94 | 1.96 | Slight increase in lipophilicity |
CYP2D6 Metabolism Rate | High | Reduced | KIE (kH/kD ≈ 6–8) [3] |
NMR Spectroscopy:Deuteration profoundly alters NMR spectra. In ¹H-NMR (DMSO-d₆), the benzodioxole methylene signal (δ ~5.96 ppm in MDMA·HCl) disappears entirely due to deuterium's spin-1 nucleus. Residual signals include aromatic protons (δ 6.74–6.78 ppm, m), methine proton (δ 3.03 ppm, dd), methylamino group (δ 2.51 ppm, s), and methyl group (δ 1.08 ppm, d) [3]. ¹³C-NMR shows characteristic coupling: the benzodioxole carbon (C1') appears as a triplet (J_CD ≈ 22 Hz) at δ ~100.5 ppm due to ²J coupling to two deuterons, confirming deuteration at this site. Other carbon signals remain largely unchanged versus MDMA·HCl.
Infrared Spectroscopy:Key IR bands (KBr) include: 3340–3568 cm⁻¹ (N-H stretch), 2829–3260 cm⁻¹ (C-H/D stretches), 1361 cm⁻¹ (C-N bend), 1257 cm⁻¹ (aryl-O stretch), and 1045 cm⁻¹ (C-O-C symmetric stretch) [3]. The C-D stretch appears as a distinct, sharp peak at ~2180 cm⁻¹, absent in non-deuterated MDMA. Bands between 700–900 cm⁻¹ (C-H bending) show reduced intensity due to deuteration.
UV-Vis Spectroscopy:Deuteration minimally affects electronic transitions. Both compounds exhibit identical UV maxima: λ_max = 285 nm (ε ≈ 4100 M⁻¹·cm⁻¹) in methanol, characteristic of the π→π* transition in the benzodioxole chromophore. Molar absorptivity differences are negligible (<2%), confirming deuterium's minimal impact on electronic structure.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7